molecular formula C11H14O3 B2892676 4-(Isopropoxymethyl)benzoic acid CAS No. 850021-34-0

4-(Isopropoxymethyl)benzoic acid

Cat. No.: B2892676
CAS No.: 850021-34-0
M. Wt: 194.23
InChI Key: CDUSEBOKXBZUSG-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a benzoic acid core substituted with an isopropoxymethyl group at the para position

Properties

IUPAC Name

4-(propan-2-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUSEBOKXBZUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by hydrolysis. One common method includes the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form the isopropoxymethyl derivative. This intermediate is then subjected to acidic hydrolysis to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Isopropoxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(Isopropoxymethyl)benzoic acid is unique due to the presence of the isopropoxymethyl group, which can influence its reactivity and interactions compared to other benzoic acid derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

4-(Isopropoxymethyl)benzoic acid is a benzoic acid derivative characterized by the presence of an isopropoxymethyl group. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C11H14O3, with a molar mass of approximately 194.23 g/mol. The structure features a benzoic acid moiety with an isopropoxymethyl substituent, influencing its solubility and reactivity.

PropertyValue
Molecular FormulaC11H14O3
Molar Mass194.23 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the isopropoxymethyl group enhances lipophilicity, which facilitates membrane penetration and interaction with cellular components.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study demonstrated that derivatives of benzoic acid could significantly reduce inflammation in animal models by modulating the expression of inflammatory markers .

2. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. This property makes it a candidate for further investigation in the development of new antibacterial agents .

3. Anticancer Effects

In vitro assays have demonstrated that derivatives of benzoic acid can induce apoptosis in cancer cell lines. For instance, studies on related compounds showed that they could activate apoptotic pathways in human cancer cells, leading to reduced cell viability . The mechanism involves the inhibition of key survival pathways, promoting cell death in cancerous cells.

Case Studies

Several case studies have highlighted the biological activity of benzoic acid derivatives:

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent .
  • Evaluation of Anti-inflammatory Properties : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory cytokine levels compared to control groups .

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